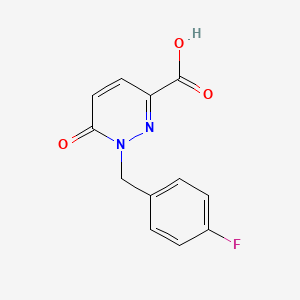

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Übersicht

Beschreibung

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, or FDPA, is an organic compound with a wide range of applications in scientific research. It is a highly versatile compound that has been used in a variety of studies, including those related to drug design, enzyme inhibition, and molecular modeling. FDPA has been used in the synthesis of a variety of compounds, including those with potential therapeutic applications. Additionally, FDPA has been used to study the mechanism of action of drugs and to investigate biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

FDPA has been used in a variety of scientific research applications. It has been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme dihydrofolate reductase. FDPA has also been used in the synthesis of compounds with potential applications as antibacterial and antiviral agents. Additionally, FDPA has been used in the study of the mechanism of action of drugs and in the investigation of biochemical and physiological effects. In addition, FDPA has been used in molecular modeling studies and in the development of new drugs.

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes such as cathepsin k . Cathepsin K is a protease involved in the degradation of proteins, including collagen, in osteoclasts, thus playing a crucial role in bone resorption .

Mode of Action

It’s known that fluorobenzene derivatives can undergo electrophilic aromatic substitution due to the pi-donor properties of fluoride . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to influence the arachidonic acid metabolizing enzymes cyclooxygenase-2 (cox-2) and 5-lipoxygenase (5-lox), which are associated with the occurrence and development of a variety of diseases, including inflammation .

Pharmacokinetics

Similar compounds, such as adb-fubinaca and amb-fubinaca, have been found to be rapidly and extensively metabolised . These compounds produce almost immediate effects when smoked, which last up to 60 minutes . The main metabolites excreted in urine are hydroxydimethylpropyl ADB-FUBINACA, hydroxydehydrodimethylpropyl ADB-FUBINACA and hydroxylindazole ADB-FUBINACA .

Result of Action

Similar compounds have been found to display full agonism of the cb1 receptor, which is responsible for their cardiovascular and neurological effects .

Action Environment

The action, efficacy, and stability of 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by the choice of boron reagents . Additionally, the stability of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals .

Vorteile Und Einschränkungen Für Laborexperimente

FDPA has several advantages for use in lab experiments. It is a highly versatile compound that can be used in a variety of applications, including the synthesis of compounds with potential therapeutic applications. Additionally, FDPA is relatively easy to synthesize and can be purified by recrystallization. However, FDPA is a relatively unstable compound and can be easily oxidized. Therefore, it is important to ensure that the compound is stored in a dry, airtight container.

Zukünftige Richtungen

There are a number of potential future directions for research involving FDPA. One potential direction is the development of new drugs based on the compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of FDPA and to explore its potential applications in the treatment of various diseases. Additionally, further research could be conducted to investigate the mechanism of action of FDPA and to explore its potential as an inhibitor of DHFR. Finally, FDPA could be used in molecular modeling studies to further explore its potential applications.

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)7-15-11(16)6-5-10(14-15)12(17)18/h1-6H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRDWHCKWFIXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

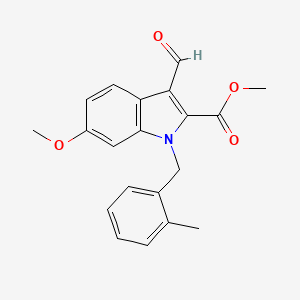

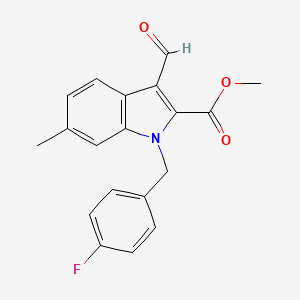

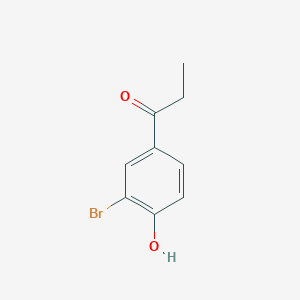

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid](/img/structure/B1387253.png)

![(4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid](/img/structure/B1387254.png)

![4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387257.png)

![1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387260.png)

![3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1387267.png)

![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1387271.png)

![1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1387272.png)

![4-[6-(4-Fluorophenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387275.png)